molecular formula C20H23N3O2 B2758404 6-Cyclopropyl-2-[[1-[2-(3-methylphenyl)acetyl]azetidin-3-yl]methyl]pyridazin-3-one CAS No. 2320376-22-3

6-Cyclopropyl-2-[[1-[2-(3-methylphenyl)acetyl]azetidin-3-yl]methyl]pyridazin-3-one

Cat. No. B2758404
CAS RN: 2320376-22-3
M. Wt: 337.423
InChI Key: BSVCIQQDQGBXEC-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups and structural elements common in organic chemistry . It includes a cyclopropyl group, an azetidine ring, a pyridazinone ring, and a methylphenyl group. These groups could confer a variety of chemical properties to the compound, depending on their arrangement and the presence of any other substituents .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups and rings . The azetidine and pyridazinone rings, for example, would likely contribute to the compound’s three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups . For instance, the azetidine ring might undergo reactions at the nitrogen atom, while the pyridazinone ring could participate in reactions at the carbonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure . For example, the presence of the polar carbonyl group in the pyridazinone ring could affect the compound’s solubility .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Without specific information, it’s difficult to predict how this compound might interact with biological systems or other chemicals .

properties

IUPAC Name

6-cyclopropyl-2-[[1-[2-(3-methylphenyl)acetyl]azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-14-3-2-4-15(9-14)10-20(25)22-11-16(12-22)13-23-19(24)8-7-18(21-23)17-5-6-17/h2-4,7-9,16-17H,5-6,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVCIQQDQGBXEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CC(C2)CN3C(=O)C=CC(=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclopropyl-2-({1-[2-(3-methylphenyl)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one

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